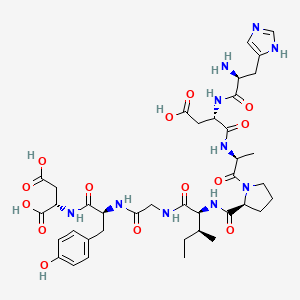

PKCepsilon (85-92)

説明

Overview of the Protein Kinase C Family of Serine/Threonine Kinases

The Protein Kinase C (PKC) family comprises a group of enzymes that are fundamental to cellular signal transduction. wikipedia.orgnih.gov These enzymes, first identified in the late 1970s, are serine/threonine kinases, meaning they function by adding a phosphate (B84403) group to specific serine and threonine amino acid residues on target proteins. wikipedia.orgnih.govnih.gov This process, known as phosphorylation, alters the function of the target proteins, thereby controlling a wide array of cellular processes, including cell growth, differentiation, apoptosis (programmed cell death), and immune responses. nih.govresearchgate.nettocris.com

PKC enzymes are activated by signals such as an increase in the concentration of diacylglycerol (DAG) or calcium ions (Ca2+). wikipedia.org The PKC family is extensive, with at least ten identified isoforms in humans, which are categorized into three main subfamilies based on their requirements for activation. wikipedia.orgnih.govprospecbio.com

| Subfamily | Isoforms | Activation Requirements |

| Conventional (cPKC) | α, βI, βII, γ | Ca2+, diacylglycerol (DAG), and a phospholipid (e.g., phosphatidylserine) |

| Novel (nPKC) | δ, ε, η, θ | Diacylglycerol (DAG), but not Ca2+ |

| Atypical (aPKC) | ζ, ι/λ | Neither Ca2+ nor diacylglycerol |

Each PKC isoform consists of a regulatory domain and a highly conserved catalytic domain, connected by a hinge region. wikipedia.orgprospecbio.com The differences in the regulatory domains account for the varying activation requirements among the subfamilies. wikipedia.orgresearchgate.net

Distinctive Characteristics and Classification of Novel Protein Kinase C Isoforms, with Emphasis on PKCε

The novel Protein Kinase C (nPKC) subfamily, which includes the δ, ε, η, and θ isoforms, is distinguished by its requirement for diacylglycerol (DAG) for activation, while being independent of calcium ions (Ca2+). wikipedia.orgnih.govebi.ac.ukebi.ac.uk This is a key difference from the conventional PKCs, which require both. wikipedia.org The nPKC isoforms possess tandem C1 domains that bind DAG and a C2 domain that does not bind calcium. researchgate.netebi.ac.ukebi.ac.uk

Among the novel isoforms, Protein Kinase C epsilon (PKCε) exhibits several unique features. It is heavily implicated in a variety of cellular functions, including the regulation of cell proliferation, survival against ischemic injury, and cytoskeletal organization. wikipedia.orgresearchgate.net Structurally, PKCε contains an actin-binding motif situated between its two C1 subdomains, a feature not found in other PKC isoforms. portlandpress.com The activation and regulation of PKCε are complex, involving not only co-factor binding but also phosphorylation at specific sites and interactions with other proteins. portlandpress.com For instance, for PKCε to become fully active, it requires phosphorylation at its activation loop, turn motif, and hydrophobic motif. wikipedia.orgportlandpress.com

The distinct tissue distribution and cellular compartmentalization of PKC isoforms suggest they have specific roles in fine-tuning signaling pathways. nih.gov PKCε, for example, is abundantly expressed in the brain and cardiac muscle, where it plays a significant role in neurological processes and cardioprotection. wikipedia.orgfrontiersin.org

Identification and Mechanism of Action of PKCepsilon (85-92) as a Selective PKCε Activator Peptide (ψεRACK)

The peptide PKCepsilon (85-92), also known as ψεRACK, is a rationally designed, selective activator of the PKCε isoform. nih.govplos.org Its sequence, HDAPIGYD, corresponds to amino acids 85-92 of PKCε. nih.govplos.org This peptide functions as an allosteric activator, meaning it binds to a site on the enzyme other than the active site to modulate its activity. plos.org

The mechanism of action of ψεRACK involves mimicking the function of "Receptors for Activated C-Kinase" (RACKs). RACKs are intracellular proteins that bind to activated PKC isoforms and localize them to specific subcellular compartments, bringing them in close proximity to their substrates. wikipedia.org The ψεRACK peptide is thought to bind to an intramolecular site on PKCε, disrupting an autoinhibitory interaction and thereby promoting an active conformation of the enzyme. nih.gov This selective activation allows for the targeted study of PKCε's functions without broadly activating other PKC isoforms. nih.gov

To facilitate its entry into cells for research purposes, the ψεRACK peptide is often conjugated to a cell-penetrating peptide, such as one derived from the trans-activating transcriptional activator (TAT). nih.govplos.org

Research has demonstrated that ψεRACK can induce the translocation of PKCε within cells, a hallmark of its activation. nih.gov For example, studies in cardiac myocytes have shown that ψεRACK treatment leads to the movement of PKCε to different cellular fractions. nih.gov Furthermore, the activation of PKCε by ψεRACK has been shown to trigger downstream signaling cascades, such as the ERK1/2-STAT-3 pathway, which is involved in processes like angiogenesis. nih.govresearchgate.net The specificity of ψεRACK for PKCε has been confirmed in studies where its effects are absent in cells lacking the PKCε gene. jci.org This makes ψεRACK a valuable tool for elucidating the specific roles of PKCε in various physiological and pathological processes. plos.orgjci.orgjneurosci.org

特性

分子式 |

C39H54N10O14 |

|---|---|

分子量 |

886.9 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C39H54N10O14/c1-4-19(2)32(37(60)42-17-29(51)45-25(12-21-7-9-23(50)10-8-21)35(58)47-27(39(62)63)15-31(54)55)48-36(59)28-6-5-11-49(28)38(61)20(3)44-34(57)26(14-30(52)53)46-33(56)24(40)13-22-16-41-18-43-22/h7-10,16,18-20,24-28,32,50H,4-6,11-15,17,40H2,1-3H3,(H,41,43)(H,42,60)(H,44,57)(H,45,51)(H,46,56)(H,47,58)(H,48,59)(H,52,53)(H,54,55)(H,62,63)/t19-,20-,24-,25-,26-,27-,28-,32-/m0/s1 |

InChIキー |

WPFQCXKTYZFFFT-IEKWHWCOSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)N |

正規SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)N |

製品の起源 |

United States |

Molecular Mechanisms and Interactions of Pkcε and Pkcepsilon 85 92

Protein kinase C epsilon (PKCε), a member of the novel PKC subfamily, is a serine/threonine-specific protein kinase involved in a wide array of cellular signaling pathways. Its activity and localization are tightly regulated, enabling it to phosphorylate a diverse range of protein targets and participate in functions such as cardioprotection, apoptosis, and cell cycle control. The peptide PKCepsilon (85-92), derived from the V1 region of PKCε, acts as a selective activator of the enzyme. plos.orgresearchgate.net This article delves into the intricate molecular mechanisms governing the subcellular localization and interactions of PKCε.

Cytosolic-Membrane Translocation Following Activation

The activation of PKCε is fundamentally linked to its translocation from the cytosol to various cellular membranes. wikipedia.orgportlandpress.com This relocalization is a critical step for the enzyme to access its substrates and execute its downstream signaling functions. portlandpress.com

Upon cellular stimulation by a variety of agonists, including phorbol (B1677699) esters, hormones, and growth factors, second messengers like diacylglycerol (DAG) are produced within the plasma membrane. molbiolcell.orgresearchgate.net PKCε, which resides in an inactive conformation in the cytosol, is recruited to the membrane through the interaction of its C1 domain with DAG. molbiolcell.orgresearchgate.net This initial binding event induces a conformational change in PKCε, releasing the pseudosubstrate domain from the active site and leading to the enzyme's activation. immunologyresearchjournal.com

In addition to DAG, phosphatidic acid has been identified as an essential cofactor for the plasma membrane localization and activation of PKCε. molbiolcell.org The C2 domain of PKCε plays a crucial role in this process, interacting with phospholipids (B1166683) in the plasma membrane and anchoring the enzyme to this compartment. molbiolcell.org The synergistic action of both diacylglycerol and phosphatidic acid is essential for the robust translocation and subsequent activation of PKCε at the plasma membrane. molbiolcell.org

A multitude of agonists have been shown to trigger the translocation of PKCε from the cytosolic to the particulate fraction in various cell types. In cardiomyocytes, for instance, stimuli such as norepinephrine, endothelin-1, angiotensin II, and even mechanical stretch can induce this translocation. wikipedia.orgnih.gov This process is often mediated by specific anchoring proteins known as Receptors for Activated C-Kinase (RACKs), which bind to activated PKC isozymes and localize them to distinct subcellular compartments. nih.govportlandpress.com

Mitochondrial Localization and Functional Implications

Beyond the plasma membrane, a significant pool of activated PKCε translocates to the mitochondria, a process with profound implications for cellular metabolism and survival, particularly in the context of cardioprotection. mdpi.comnih.govd-nb.info The translocation of PKCε to mitochondria is a key event in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. ahajournals.org

The mechanism of PKCε's mitochondrial import involves the chaperone protein Hsp90 and the translocase of the outer mitochondrial membrane-20 (Tom20). wikipedia.org Once inside, PKCε can be found at the inner mitochondrial membrane and in the mitochondrial matrix. mdpi.com Within the mitochondria, PKCε interacts with and phosphorylates a number of key proteins involved in critical cellular processes.

Some of the key mitochondrial targets and functions of PKCε include:

Mitochondrial ATP-sensitive potassium (mitoKATP) channels: PKCε activation leads to the opening of these channels, which is a crucial step in cardioprotection. nih.govd-nb.info

Mitochondrial Permeability Transition Pore (MPTP): PKCε interacts with components of the MPTP, such as adenine (B156593) nucleotide translocase (ANT) and voltage-dependent anion channels (VDAC), to inhibit its opening and prevent cell death. nih.govd-nb.info

Electron Transport Chain: PKCε can phosphorylate subunits of the electron transport chain, such as cytochrome c oxidase subunit IV (COX IV), thereby modulating mitochondrial respiration. d-nb.info

Apoptotic Machinery: PKCε can form signaling modules with other kinases like ERK and JNK within the mitochondria, leading to the phosphorylation and inactivation of pro-apoptotic proteins like Bad. mdpi.comahajournals.org

The localization of PKCε to mitochondria and its subsequent phosphorylation of target proteins play a central role in protecting cardiac cells from ischemic injury.

Sarcomeric and Z-line Association in Cardiac Muscle Cells

In cardiac muscle cells, a distinct pool of activated PKCε translocates to the sarcomere, the fundamental contractile unit of the myocyte. wikipedia.orgnih.gov This localization allows PKCε to directly modulate the function of contractile proteins and influence myocardial performance. Specifically, PKCε has been shown to associate with the Z-lines, the boundaries of the sarcomere, and costameres, which link the sarcomere to the sarcolemma. nih.gov

The translocation to the Z-line is often mediated by the anchoring protein RACK2 (also known as β'COP). wikipedia.orgnih.gov At the Z-line, PKCε is positioned to interact with and phosphorylate several key sarcomeric proteins, including:

Cardiac Troponin I (cTnI) and Cardiac Troponin T (cTnT): Phosphorylation of these proteins by PKCε can alter the calcium sensitivity of the myofilaments and depress the activity of the actomyosin (B1167339) ATPase, leading to changes in contractility. wikipedia.org

Myosin Binding Protein-C (MyBPC): Phosphorylation of MyBPC by PKCε is also implicated in the regulation of contractile function. nih.gov

CapZ: This actin-capping protein, located at the Z-line, interacts with PKCε. This interaction is thought to modulate the response of cardiomyocytes to ischemic injury. wikipedia.org

Furthermore, PKCε's association with costameres involves binding to proteins like syndecan-4 and the activation of focal adhesion kinase (FAK). nih.gov This localization is important for sarcomere assembly and the cellular response to mechanical stress, contributing to the development of cardiac hypertrophy. wikipedia.orgnih.gov The targeted translocation of PKCε to the sarcomere highlights its critical role in the direct regulation of cardiac muscle contraction and its involvement in the structural remodeling of the heart in response to various stimuli.

Cytoskeletal Interactions (e.g., F-actin, Vimentin (B1176767), Myosin IIA, Actin)

PKCε interacts with various components of the cytoskeleton, influencing cell structure, motility, and intracellular transport. These interactions are crucial for a range of cellular processes, from neuronal function to cell division.

F-actin: PKCε has been shown to bind to F-actin (filamentous actin), particularly in neurons, where this interaction modulates synaptic function and differentiation. wikipedia.org While its direct binding to sarcomeric actin in muscle cells is not definitively established, PKCε's localization to the sarcomere suggests a close functional relationship. wikipedia.org

Vimentin: Vimentin, an intermediate filament protein, is a key target of PKCε in the context of cell migration. PKCε-mediated phosphorylation of vimentin is essential for the recycling of integrins, which are cell surface receptors that mediate cell adhesion. embopress.org This phosphorylation event allows for the proper trafficking of integrins back to the plasma membrane, a process critical for directional cell movement. embopress.org

Myosin IIA: PKCε-dependent phosphorylation of the heavy chain of non-muscle myosin IIA has been observed at the leading edge of migrating cells. f1000research.com This modification is thought to regulate the contractility of the actomyosin network, which is essential for cell motility. f1000research.commdpi.com

Actin: The interaction between vimentin and actin can be both direct and indirect, facilitated by cross-linking proteins like plectin. mdpi.comresearchgate.net Given PKCε's role in phosphorylating vimentin, it indirectly influences the dynamics of the actin cytoskeleton.

These interactions underscore the role of PKCε as a key regulator of cytoskeletal organization and function, impacting fundamental cellular behaviors such as migration and adhesion.

Golgi Apparatus Association via Anchoring Proteins

PKCε also localizes to the Golgi apparatus, a central organelle in the secretory pathway. This association is mediated by specific anchoring proteins and is important for the maturation and function of PKCε itself, as well as for its role in vesicular trafficking. nih.govportlandpress.commolbiolcell.org

Unphosphorylated, immature PKCε is found associated with the anchoring protein CG-NAP (centrosome and Golgi localized PKN-associated protein) at the Golgi. nih.govportlandpress.com This interaction, which occurs through the catalytic domain of PKCε, is thought to be a step in the priming and maturation of the enzyme. nih.govportlandpress.com

Following activation, PKCε can also be recruited to the Golgi by the anchoring protein RACK2 (β'COP), a component of the coatomer complex involved in vesicle budding from the Golgi. nih.govportlandpress.com This interaction requires the phosphorylation of PKCε at a specific site in its hydrophobic motif. portlandpress.com The association of PKCε with the Golgi is also influenced by its C1 domain, which can interact with the Golgi-resident protein p23/Tmp21. molbiolcell.org

In some cellular contexts, the interaction of PKCε with the Golgi is facilitated by A-kinase anchoring proteins (AKAPs) like AKAP9. researchgate.net This scaffolding protein can anchor hypophosphorylated PKCε to the Golgi, promoting its autophosphorylation and activation. researchgate.net The localization of PKCε to the Golgi is crucial for its role in regulating the budding of transport vesicles from the trans-Golgi network (TGN), a process essential for phagocytosis and other forms of membrane delivery. immunologyresearchjournal.com

Midbody Recruitment and Retention during Cytokinesis

During the final stage of cell division, known as cytokinesis, PKCε is recruited to the midbody, a transient structure that forms between the two daughter cells. nih.govmdpi.com This localization is critical for the regulation of the abscission checkpoint, a quality control mechanism that ensures the proper completion of cell division. nih.govresearchgate.net

The recruitment of PKCε to the midbody is a complex process that depends on its various domains. The C1A and C1B domains are necessary for its initial localization, while the C2 domain and the inter-C1 domain are required for its retention at the midbody. nih.govresearchgate.net Interestingly, the catalytic activity of PKCε influences its retention; an inactive mutant of PKCε accumulates at the midbody, suggesting that the active enzyme dissociates after performing its function. nih.gov

At the midbody, PKCε plays a key role in controlling the activity of Aurora B kinase, a central component of the abscission checkpoint. nih.govresearchgate.net PKCε phosphorylates Aurora B at a specific site (Ser227), which is a prerequisite for the timely exit from the abscission checkpoint and the final separation of the daughter cells. researchgate.net This function of PKCε at the midbody is essential for maintaining genomic integrity during cell division. nih.gov The recruitment and retention of PKCε at this specific subcellular location during a precise phase of the cell cycle highlight the highly regulated nature of its function.

Protein-Protein Interaction Networks of PKCε

The functional specificity of PKCε is largely achieved through its dynamic association with various proteins, including anchoring proteins, kinases, and regulatory molecules. These interactions form signaling modules that are essential for the precise control of cellular events.

Upon activation, PKC isoforms translocate to specific subcellular compartments. This translocation is mediated by anchoring proteins known as Receptors for Activated C-Kinase (RACKs). nih.govnih.gov RACKs bind to activated PKC isozymes, anchoring them near their substrates and thereby ensuring signaling specificity. nih.govnih.gov

There is a notable isoform specificity in these interactions. While RACK1 preferentially binds to activated PKCβII, the coatomer protein β'-COP, also known as RACK2, selectively binds to activated PKCε. nih.govnih.govportlandpress.comresearchgate.net This interaction is crucial for localizing active PKCε to various cellular sites, including the Golgi apparatus and myofilaments in cardiac myocytes. nih.govportlandpress.com The binding of PKCε to RACK2 is a critical step for its function, and disrupting this interaction is a strategy being explored for the development of PKCε inhibitors. nih.govportlandpress.comasnevents.com.au

The peptide PKCepsilon (85-92), with the sequence HDAPIGYD, corresponds to a region within the V1 domain of PKCε. nih.govpcom.edu This sequence is homologous to the PKC-binding site on RACK2, acting as a "pseudo-RACK" site. nih.govimrpress.com This intramolecular interaction helps maintain the enzyme in an inactive state. imrpress.com The peptide PKCε(85-92) itself can act as a selective activator by competing with this intramolecular interaction, thereby promoting the active conformation of the enzyme. imrpress.comcore.ac.uk Conversely, peptides derived from the RACK-binding site on PKCε, such as εV1-2 (amino acids 14-21), act as inhibitors by preventing the binding of PKCε to RACK2. nih.govcore.ac.ukwikipedia.org

| Interactor | PKCε Domain/Region | Key Function of Interaction |

|---|---|---|

| RACK2 (β'-COP) | C2-like domain (εV1-2 region, aa 14-21) | Anchors activated PKCε to specific subcellular locations (e.g., Golgi, myofilaments), enabling substrate phosphorylation. nih.govportlandpress.comwikipedia.org |

| PKCepsilon (85-92) Peptide | Binds to the RACK-binding site on PKCε | Acts as a selective activator by disrupting the intramolecular pseudo-RACK interaction. imrpress.comcore.ac.uk |

PKCε is a significant regulator of the mitogen-activated protein kinase (MAPK) signaling cascades, which include the extracellular-signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. ahajournals.orgnih.govnih.gov These pathways are central to regulating cellular processes like proliferation and apoptosis. Research has shown that PKCε, ERKs, JNKs, and p38 MAPK co-localize within cardiac mitochondria. ahajournals.orgnih.govahajournals.org

PKCε can form signaling complexes with each of the MAPK subfamilies. ahajournals.orgnih.gov Studies using transgenic mice have demonstrated that activation of PKCε leads to increased interaction with mitochondrial ERKs, JNKs, and p38. ahajournals.orgnih.gov Interestingly, the formation of these complexes appears to be independent of PKCε's kinase activity, as they are also observed with an inactive form of PKCε. ahajournals.orgnih.gov However, the subsequent phosphorylation and activation of these MAPKs are dependent on PKCε activity. For instance, increased phosphorylation of mitochondrial ERKs is only seen in the presence of active PKCε. ahajournals.orgnih.gov This interaction can lead to the phosphorylation of downstream targets like the pro-apoptotic protein Bad, suggesting a role in cell survival signaling. ahajournals.orgnih.govahajournals.org

| MAPK Family | Nature of Interaction | Functional Outcome |

|---|---|---|

| ERK | Forms mitochondrial signaling modules with PKCε. ahajournals.orgnih.gov | PKCε activity is required for mitochondrial ERK phosphorylation, leading to downstream effects like Bad phosphorylation. ahajournals.orgnih.gov |

| JNKs | Co-localizes and forms complexes with PKCε in mitochondria. ahajournals.orgnih.gov | Part of a multi-protein signaling complex with PKCε. ahajournals.orgnih.gov |

| p38 | Co-localizes and forms complexes with PKCε in mitochondria. ahajournals.orgnih.gov | PKCε activation enhances interaction; however, p38 phosphorylation can occur independently of PKCε activity in some contexts. ahajournals.orgnih.gov |

PKCε plays a crucial anti-apoptotic role, primarily by modulating the activity and levels of the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity and apoptosis. nih.gov This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bad). nih.govresearchgate.net

Research indicates that PKCε can increase the levels of the anti-apoptotic protein Bcl-2. nih.gov In breast cancer cells, this has been shown to occur through the activation of the transcription factor CREB. researchgate.net Furthermore, PKCε can directly interact with the pro-apoptotic protein Bax, inhibiting its activation and translocation to the mitochondria, a key step in initiating apoptosis. nih.gov PKCε also phosphorylates another pro-apoptotic member, Bad. ahajournals.orgnih.govnih.gov Phosphorylation of Bad prevents its translocation to the mitochondria, thereby promoting cell survival by increasing the availability of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govphysiology.org By influencing the ratio of anti- to pro-apoptotic Bcl-2 family members, PKCε exerts significant control over cell fate. nih.gov

Caveolae are specialized, cholesterol-rich microdomains within the plasma membrane that function as signaling platforms by concentrating various signaling molecules. Caveolins are the principal structural proteins of caveolae. tandfonline.com PKCε has been shown to interact with caveolins and translocate to these microdomains upon cellular stimulation. researchgate.nettandfonline.comahajournals.orgoup.com

In cardiac myocytes, hypoxic preconditioning or stimulation with agonists like endothelin promotes the rapid association of PKCε with caveolin-3 in the plasma membrane. tandfonline.comahajournals.org This interaction is believed to be crucial for cardioprotection. tandfonline.com In aortic smooth muscle cells, angiotensin II stimulates the translocation of PKCε to caveolae, allowing it to access and modulate substrates like KATP channels that are compartmentalized within these domains. oup.com Fluorescence Resonance Energy Transfer (FRET) analysis has confirmed a direct molecular interaction between PKCε and caveolin-3, which is enhanced by hypoxic preconditioning. tandfonline.com This targeted translocation to caveolae is a key mechanism for localizing PKCε signaling to specific membrane-associated targets.

Scaffold and adaptor proteins are essential for organizing signaling pathways by bringing kinases, phosphatases, and their substrates into proximity, thereby enhancing the efficiency and specificity of signal transduction. PKCε interacts with several such proteins.

CG-NAP (Centrosome and Golgi localized PKN-associated protein): Also known as AKAP450, CG-NAP is a large scaffold protein found at the centrosome and Golgi apparatus. washington.edumolbiolcell.org Immature, hypophosphorylated PKCε associates with CG-NAP through its catalytic domain. nih.govportlandpress.comwashington.edu This interaction localizes PKCε to the Golgi, where it is believed to undergo maturation through phosphorylation. nih.govportlandpress.comwashington.eduamazonaws.com

MyD88 (Myeloid differentiation primary response 88): MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway. portlandpress.comresearchgate.net It acts as a bridge, mediating a physical interaction between TLR4 and PKCε. nih.govportlandpress.comresearchgate.net This complex formation is essential for downstream signaling events in the immune response. nih.govportlandpress.com

PDLIM5 (PDZ and LIM domain protein 5): Also known as Enigma homolog protein-1 (ENH1), PDLIM5 is a cytoplasmic scaffold protein. nih.govportlandpress.comfrontiersin.org It binds to PKCε and is thought to form a larger signaling complex, for example with N-type voltage-gated calcium channels. nih.govportlandpress.comfrontiersin.orgjpn.ca In neurons, the PDLIM5-PKCε complex acts as a scaffold that mediates the translocation of PKCε to the membrane, playing a role in processes like growth cone collapse. frontiersin.org

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that initiates the innate immune response to lipopolysaccharide (LPS) from Gram-negative bacteria. portlandpress.compnas.org Recent studies have revealed a direct physical interaction between PKCε and TLR4. nih.govportlandpress.com This interaction is not entirely direct but is mediated by the adaptor protein MyD88, which recruits PKCε to the activated receptor complex. nih.govportlandpress.comresearchgate.net

Upon LPS stimulation, PKCε is recruited to the TLR4 complex, where it plays a crucial role in downstream signaling. researchgate.netnih.gov One of its key targets within this pathway is the Trif-related adapter molecule (TRAM). PKCε phosphorylates TRAM on serine-16, a step that is vital for TRAM-dependent signaling, including the activation of the transcription factor IRF3 and the subsequent production of type I interferons and chemokines like RANTES. nih.govportlandpress.compnas.org This interaction highlights a synergistic relationship between PKCε and TLR4 in regulating inflammatory responses. nih.gov

Engagement with 14-3-3 Proteins in Cellular Processes

Protein Kinase C epsilon (PKCε), a member of the novel PKC subfamily, engages in critical interactions with 14-3-3 proteins, a family of highly conserved scaffolding proteins that regulate diverse cellular processes. nih.govportlandpress.com This interaction is phosphorylation-dependent and plays a crucial role in events such as cell cycle progression, particularly during cytokinesis. nih.govnih.gov

The binding of 14-3-3 proteins to PKCε is mediated by the phosphorylation of specific serine residues within the V3 hinge region of PKCε. portlandpress.com Two key phosphorylation sites have been identified: Ser368, which is an autophosphorylation site, and Ser346, which is phosphorylated by glycogen (B147801) synthase kinase 3β (GSK3β). nih.govportlandpress.com Both of these phosphorylation events are important for creating a stable docking site for 14-3-3 proteins. nih.gov The interaction is characterized by the recognition of a tandem 14-3-3 binding site within the PKCε structure. tue.nl

Functionally, the association with 14-3-3 proteins activates PKCε, even in the absence of lipids, by stabilizing an open and active conformation of the kinase. nih.govsemanticscholar.org This is thought to occur by preventing the N-terminal pseudosubstrate region from inhibiting the kinase's active site. nih.govsemanticscholar.org

During mitosis, the formation of the PKCε–14-3-3 complex is essential for the final stages of cell division, a process known as abscission. nih.govmit.edu This complex localizes to the midbody, where it is believed to regulate the activity of RhoA, a small GTPase that controls the contraction of the actomyosin ring. nih.govsemanticscholar.org By limiting RhoA activity, the PKCε–14-3-3 complex facilitates the disassembly of the contractile ring, allowing for the separation of the two daughter cells. nih.gov Disruption of this interaction leads to defects in cytokinesis and the formation of binucleated cells. nih.govmit.eduideayabio.com

Identification and Characterization of Direct Substrates and Phosphorylation Events by PKCε

Methodological Approaches for Substrate Identification (Chemical Genetics, Mass Spectrometry, Peptide Arrays)

The identification of direct substrates for protein kinases like PKCε is fundamental to understanding their signaling pathways. Several powerful methodologies are employed to achieve this, often in combination, to ensure the accuracy and relevance of the findings.

Chemical Genetics: This innovative approach allows for the identification of direct kinase substrates within a complex cellular environment. nih.govnih.gov It involves engineering a kinase, such as PKCε, with a modified ATP-binding pocket to accept a bulky ATP analog that is not utilized by other cellular kinases. nih.gov This "analog-sensitive" (AS) kinase can then be used in conjunction with the modified ATP analog, which often contains a reactive group, to specifically tag its direct substrates. nih.gov These tagged substrates can then be isolated and identified.

Mass Spectrometry: Following the enrichment of potential substrates, mass spectrometry is the primary tool for their identification and the precise mapping of phosphorylation sites. nih.govnih.govresearchgate.net In a typical workflow, the isolated proteins are digested into smaller peptides, which are then analyzed by the mass spectrometer. The instrument measures the mass-to-charge ratio of these peptides, and through fragmentation analysis (e.g., HCD and ETD), the amino acid sequence and the location of the phosphate (B84403) group can be determined. nih.gov

Peptide Arrays: To validate the findings from mass spectrometry and in vitro kinase assays, peptide arrays are frequently used. nih.govnih.gov These arrays consist of a series of synthetic peptides corresponding to the potential phosphorylation sites identified in the initial screen. nih.gov The engineered kinase is then incubated with the array, and phosphorylation of the peptides is detected. nih.gov This method allows for high-throughput validation of numerous potential substrates simultaneously and can confirm the specific phosphorylation site. nih.gov Control peptides, where the potential phosphorylation site is mutated (e.g., serine to alanine), are often included to ensure specificity. nih.gov

These methods, when used in concert, provide a robust pipeline for the discovery and validation of direct PKCε substrates, moving from broad screening in a cellular context to specific validation in a controlled in vitro setting. nih.govnih.gov

Established Direct Substrates (e.g., Neuromodulin, MARCKS)

Among the numerous proteins phosphorylated by Protein Kinase C (PKC), Neuromodulin (also known as GAP43) and Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) are two of the most well-established and extensively studied direct substrates of PKCε. nih.govdntb.gov.uafrontiersin.org

Neuromodulin (GAP43): This neuronal protein is highly expressed in the developing and regenerating nervous system and plays a critical role in neurite outgrowth and synaptic plasticity. frontiersin.org PKC-mediated phosphorylation of Neuromodulin is a key regulatory event. frontiersin.org

Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS): MARCKS is a widely expressed protein that is involved in regulating the actin cytoskeleton, cell motility, and membrane-cytoskeleton dynamics. nih.govfrontiersin.org It is considered a major substrate for PKC in many cell types. nih.govmolbiolcell.org The phosphorylation of MARCKS by PKC, including the ε isoform, causes it to translocate from the plasma membrane to the cytosol, which in turn modulates its function in cross-linking actin filaments and sequestering phosphoinositides. molbiolcell.org The identification of MARCKS as a PKCε substrate has been confirmed through various methods, including chemical genetic screens and in vitro kinase assays. nih.gov

The table below summarizes key information about these established PKCε substrates.

| Substrate | Also Known As | Key Functions |

| Neuromodulin | GAP43, B-50 | Neurite outgrowth, synaptic plasticity |

| Myristoylated Alanine-Rich C-Kinase Substrate | MARCKS | Actin cytoskeleton regulation, cell motility, membrane-cytoskeleton dynamics |

Novel Substrate Identification and Functional Categorization (Cytoskeletal, Morphogenesis, Synaptic Function)

Recent research efforts, particularly those employing chemical genetic screens combined with mass spectrometry, have significantly expanded the list of known direct substrates for PKCε, revealing many novel targets. nih.govnih.gov A comprehensive study identified 39 direct substrates of PKCε in the mouse brain, many of which were previously unknown. nih.govnih.govresearchgate.net

These newly identified substrates can be broadly classified into three main functional categories, highlighting the diverse roles of PKCε signaling in the central nervous system: nih.govnih.govcrick.ac.uk

Cytoskeletal Regulation: A significant portion of the novel substrates are involved in the regulation and dynamics of the cytoskeleton. nih.govnih.gov The cytoskeleton provides structural support to cells, is essential for cell motility, and plays a crucial role in the formation and maintenance of neuronal processes.

Morphogenesis: This category includes proteins that are involved in the development and shaping of cellular structures. nih.govnih.gov PKCε's influence on these substrates suggests its involvement in processes like neurite outgrowth and the establishment of neuronal connectivity.

Synaptic Function: Several of the identified substrates are associated with the synapse, the specialized junction between neurons where communication occurs. nih.govnih.gov This points to a role for PKCε in modulating synaptic transmission and plasticity, which are fundamental for learning and memory.

The identification of these novel substrates provides a valuable resource for future investigations into the specific downstream signaling pathways of PKCε and their implications in various physiological and pathological processes, including alcohol-related behaviors and anxiety. nih.govnih.govescholarship.org

Phosphorylation of Mitochondrial Proteins (e.g., F0/F1 ATP Synthase, Aldehyde Dehydrogenase 2, Cytochrome c Oxidase Subunit IV)

PKCε plays a significant role in modulating mitochondrial function, in part through the direct phosphorylation of key mitochondrial proteins. This regulation is particularly important in the context of cardioprotection against ischemic injury.

F0/F1 ATP Synthase: This enzyme complex, located in the inner mitochondrial membrane, is responsible for the synthesis of ATP, the primary energy currency of the cell. ucl.ac.ukmdpi.com Activation of PKCε has been shown to be associated with the phosphorylation of the F0/F1 ATP synthase. wikipedia.org Specifically, studies have identified that PKC isoforms can phosphorylate various subunits of the complex, including the α, β, and γ subunits. nih.govnih.gov This phosphorylation can modulate the activity of the ATP synthase. nih.gov

Aldehyde Dehydrogenase 2 (ALDH2): ALDH2 is a mitochondrial enzyme that plays a crucial role in detoxification pathways, including the metabolism of aldehydes generated during oxidative stress. PKCε-mediated phosphorylation of ALDH2 has been implicated in cardioprotective signaling pathways.

Cytochrome c Oxidase Subunit IV (COX IV): Cytochrome c oxidase, also known as Complex IV, is the terminal enzyme of the mitochondrial electron transport chain. genome.jp PKCε has been shown to phosphorylate COX subunit IV, which can influence the enzyme's activity and contribute to the regulation of cellular respiration.

The table below provides a summary of these mitochondrial protein targets of PKCε.

| Mitochondrial Protein | Function |

| F0/F1 ATP Synthase | ATP synthesis |

| Aldehyde Dehydrogenase 2 (ALDH2) | Detoxification of aldehydes |

| Cytochrome c Oxidase Subunit IV (COX IV) | Electron transport and cellular respiration |

Phosphorylation of Sarcomeric Proteins (e.g., Cardiac Troponin I, Tropomyosin, Desmin, Myosin Light Chain-2)

In cardiac muscle cells, Protein Kinase C epsilon (PKCε) plays a pivotal role in regulating muscle contraction and is implicated in the development of cardiac hypertrophy and cardioprotection. wikipedia.org A key mechanism through which PKCε exerts these effects is by phosphorylating various proteins within the sarcomere, the fundamental contractile unit of muscle cells. wikipedia.orgnih.gov

Cardiac Troponin I (cTnI): PKCε directly binds to and phosphorylates cardiac troponin I. wikipedia.org Specific phosphorylation sites on cTnI, such as Serine-43 and Threonine-144, have been identified. wikipedia.org This phosphorylation event leads to a decrease in the calcium sensitivity of the myofilaments and a depression of actomyosin S1 MgATPase function, which can impact the force and relaxation of the heart muscle. wikipedia.orgfrontiersin.org

Tropomyosin: Tropomyosin is another thin filament protein that is a target of PKCε signaling. wikipedia.orgwikidoc.org Changes in the post-translational modification of tropomyosin have been observed in the context of PKCε activation. wikipedia.orgresearchgate.net

Desmin: This intermediate filament protein is crucial for maintaining the structural integrity of the sarcomere. Desmin has been identified as a sarcomeric protein that associates with PKCε, and its post-translational modification is altered upon PKCε activation. wikipedia.orgwikidoc.orgresearchgate.net

Myosin Light Chain-2 (MLC-2): PKCε can phosphorylate ventricular myosin light chain-2. wikipedia.org This phosphorylation has been observed in the context of cardioprotection induced by PKCε activation, although its precise functional significance is still under investigation. wikipedia.org

The interaction and phosphorylation of these sarcomeric proteins by PKCε highlight its critical role in the fine-tuning of cardiac contractility and its involvement in cardiac pathophysiology. wikipedia.orgnih.gov

The table below summarizes the key sarcomeric protein substrates of PKCε.

| Sarcomeric Protein | Function | Effect of PKCε Phosphorylation |

| Cardiac Troponin I (cTnI) | Regulates muscle contraction in response to calcium | Decreases myofilament calcium sensitivity, depresses actomyosin ATPase function wikipedia.orgfrontiersin.org |

| Tropomyosin | Regulates actin-myosin interaction | Altered post-translational modifications wikipedia.orgwikidoc.orgresearchgate.net |

| Desmin | Maintains sarcomeric structural integrity | Altered post-translational modifications wikipedia.orgwikidoc.orgresearchgate.net |

| Myosin Light Chain-2 (MLC-2) | Modulates myosin motor function | Phosphorylated in cardioprotective signaling wikipedia.org |

Phosphorylation of Tight Junction Proteins (e.g., ZO-1)

Protein Kinase C epsilon (PKCε) plays a significant role in the regulation of tight junction integrity and function through the phosphorylation of key junctional proteins. A primary target in this process is Zonula Occludens-1 (ZO-1), a crucial scaffolding protein that links transmembrane tight junction proteins to the actin cytoskeleton.

Research has identified a specific and critical phosphorylation event mediated by PKCε on ZO-1. PKCε directly phosphorylates ZO-1 at Serine 168 (Ser168). plos.org This phosphorylation is not merely a biochemical modification but a pivotal regulatory switch for ZO-1's localization and function, particularly during cell division and migration. plos.orgnih.gov In invasive lung and breast cancer cells, PKCε-mediated phosphorylation of ZO-1 is a prerequisite for its co-localization with integrin α5β1 at the leading edge of migrating cells. ijbs.com This complex of phosphorylated ZO-1 and integrin α5β1 is then transported to the cell's leading edge, a process that enhances cell migration and invasive potential. ijbs.com

Furthermore, the phosphorylation of ZO-1 at Ser168 by PKCε is essential for the successful completion of cytokinesis in adherent cells. plos.orgnih.gov During the late stages of cell division, phosphorylated ZO-1 is required to localize to the cleavage furrow. plos.org This localization facilitates the recruitment of active fibronectin-binding integrins, which mediate necessary adhesion to the extracellular matrix for the furrow to constrict and for daughter cells to separate successfully. plos.orgnih.gov The absence of this PKCε-dependent phosphorylation event leads to failed cytokinesis. plos.org Beyond its role in cytokinesis and migration, PKCε-mediated phosphorylation can also modulate the interaction of ZO-1 with other tight junction proteins, such as occludin, potentially disrupting their association. tandfonline.com

Table 1: PKCε-Mediated Phosphorylation of ZO-1

| Substrate | Phosphorylation Site | Kinase | Functional Consequence |

|---|---|---|---|

| ZO-1 | Serine 168 | PKCε | Required for ZO-1 localization to the cleavage furrow during cytokinesis. plos.orgnih.gov |

| ZO-1 | Serine 168 | PKCε | Facilitates interaction with α5-integrin and recruitment to the leading edge of migrating cancer cells. plos.orgijbs.com |

| ZO-1 | Not specified | PKCε | Disrupts the interaction between ZO-1 and occludin. tandfonline.com |

Autophosphorylation Sites and Trans-phosphorylation by other PKC Isozymes

The catalytic activity and functional maturation of PKCε are intricately regulated by a series of phosphorylation events, which include both autophosphorylation and trans-phosphorylation by other kinases, including other PKC isozymes. nih.govnih.gov These modifications occur at several distinct sites within the PKCε molecule.

Like other members of the AGC kinase superfamily, PKCε requires priming phosphorylations at three conserved sites within its catalytic domain to achieve full enzymatic activity. portlandpress.com These sites are:

The activation loop: Phosphorylated at Threonine 566 (Thr566) by phosphoinositide-dependent kinase 1 (PDK1). portlandpress.comelifesciences.org

The turn motif: Located at Threonine 710 (Thr710). portlandpress.comelifesciences.org

The hydrophobic motif: Located at Serine 729 (Ser729). portlandpress.comelifesciences.org

While activation loop phosphorylation is carried out by PDK1, the turn and hydrophobic motifs are thought to be phosphorylated through autophosphorylation. portlandpress.comelifesciences.org However, there is evidence suggesting that these sites can also be targeted by other kinases; for instance, the mammalian target of rapamycin (B549165) complex 2 (mTORC2) may trans-phosphorylate the turn and hydrophobic motifs. portlandpress.com

In addition to these priming sites, in vitro studies have identified three novel autophosphorylation sites that are unique to the PKCε isoform: Serine 234 (Ser234), Serine 316 (Ser316), and Serine 368 (Ser368). portlandpress.comportlandpress.comresearchgate.net These sites have been shown to be phosphorylated in various mammalian cell lines in response to stimuli. portlandpress.com However, within a cellular context, it appears that these sites are primarily trans-phosphorylated by conventional PKC (cPKC) isozymes. nih.govportlandpress.com The phosphorylation of Ser368, located in the V3 hinge region, is particularly important as it is required for the binding of PKCε to 14-3-3 proteins. nih.govportlandpress.com

Functional cross-talk between PKC isozymes is a key feature of their regulation. PKCε can be trans-phosphorylated by other PKC isoforms, and it can, in turn, phosphorylate them. nih.gov For example, PKCδ has been identified as a kinase that can phosphorylate the hydrophobic motif of PKCε in cardiomyocytes. lu.se Conversely, PKCε can phosphorylate PKCδ. nih.gov Furthermore, an atypical PKCζ/ι complex has been identified as a kinase that phosphorylates the hydrophobic motif of PKCδ and can also induce the phosphorylation of PKCε in intact cells. embopress.org

Table 2: Phosphorylation Sites on PKCε

| Phosphorylation Site | Location | Regulating Kinase(s) | Type of Phosphorylation | Functional Significance |

|---|---|---|---|---|

| Threonine 566 (Thr566) | Activation Loop | PDK1 | Trans-phosphorylation | Priming for catalytic activity. portlandpress.comelifesciences.org |

| Threonine 710 (Thr710) | Turn Motif | PKCε, mTORC2 | Autophosphorylation / Trans-phosphorylation | Priming for catalytic activity. portlandpress.comelifesciences.org |

| Serine 729 (Ser729) | Hydrophobic Motif | PKCε, PKCδ, aPKCζ/ι, mTORC2 | Autophosphorylation / Trans-phosphorylation | Priming for catalytic activity. portlandpress.comelifesciences.orglu.seembopress.org |

| Serine 234 (Ser234) | N/A | PKCε (in vitro), cPKCs (in vivo) | Autophosphorylation / Trans-phosphorylation | Functional consequence not yet fully known. nih.govportlandpress.comportlandpress.com |

| Serine 316 (Ser316) | N/A | PKCε (in vitro), cPKCs (in vivo) | Autophosphorylation / Trans-phosphorylation | Functional consequence not yet fully known. nih.govportlandpress.comportlandpress.com |

| Serine 368 (Ser368) | V3 Hinge Region | PKCε (in vitro), cPKCs (in vivo) | Autophosphorylation / Trans-phosphorylation | Required for binding to 14-3-3 proteins. nih.govportlandpress.com |

Table 3: Compound Names

| Compound Name |

|---|

| Actin |

| α5-integrin |

| Fibronectin |

| Integrin α5β1 |

| Mammalian target of rapamycin complex 2 (mTORC2) |

| Occludin |

| Phosphoinositide-dependent kinase 1 (PDK1) |

| Protein Kinase C delta (PKCδ) |

| Protein Kinase C epsilon (PKCε) |

| Protein Kinase C iota (PKCι) |

| Protein Kinase C zeta (PKCζ) |

| Zonula Occludens-1 (ZO-1) |

Functional Roles and Signaling Pathways Mediated by Pkcε and Pkcepsilon 85 92

Neuroprotective Mechanisms and Neural System Regulation

Protein kinase C epsilon (PKCε), a member of the novel PKC subfamily, and its activating peptide, PKCepsilon (85-92), are pivotal in orchestrating neuroprotective responses within the central nervous system. nih.govnhri.edu.tw Their roles are particularly pronounced in the context of ischemic preconditioning, where a sublethal ischemic event confers tolerance to a subsequent, more severe ischemic insult. nih.govnih.gov The activation of PKCε is a key step in initiating a cascade of signaling events that collectively enhance neuronal survival and regulate neural system function. nih.govnih.gov

Ischemic preconditioning is an endogenous neuroprotective mechanism that significantly mitigates the extent of brain damage following a major ischemic event. nih.govnih.gov The activation of PKCε is a critical component of this protective phenotype. nih.govnih.gov Pharmacological activation of PKCε has been demonstrated to confer neuroprotection, highlighting its therapeutic potential. nih.govnhri.edu.tw The peptide PKCepsilon (85-92), often referred to as ψεRACK, is a selective activator of PKCε and has been instrumental in elucidating the downstream neuroprotective pathways. nih.govnih.gov

Cerebral blood flow (CBF) is a critical determinant of neuronal viability, and its dysregulation following an ischemic event can exacerbate brain injury. nih.govnih.gov Studies have shown that the activation of PKCε can modulate CBF, particularly during the reperfusion phase after ischemia. nih.gov Intravenous administration of a PKCε-selective peptide activator before global cerebral ischemia has been found to significantly reduce CBF during the initial phase of reperfusion. nih.gov This reduction in hyperemia, or increased blood flow, is believed to be a neuroprotective mechanism, potentially by mitigating reperfusion-induced injury. nih.govnih.gov While the precise mechanisms are still under investigation, it is suggested that PKCε may have direct effects on vascular cell function or indirectly influence neuronal regulation of cerebral blood flow. nih.gov

| Treatment Group | Effect on Cerebral Blood Flow (CBF) during Reperfusion | Observed Outcome | Reference |

|---|---|---|---|

| PKCε agonist (ψεRACK) | Significant reduction in the initial 25 minutes of reperfusion | Neuroprotection in the CA1 region of the hippocampus | nih.gov |

| Tat peptide (vehicle) | No significant reduction in CBF | Less neuroprotection compared to the ψεRACK group | nih.gov |

Mitochondrial dysfunction is a key contributor to neuronal death following cerebral ischemia. nih.govnih.gov Ischemic preconditioning has been shown to improve mitochondrial function, and this effect is mediated, at least in part, by PKCε. nih.govnih.gov Research has demonstrated that ischemic preconditioning leads to an increase in the levels of PKCε within synaptosomes, the presynaptic terminals of neurons. nih.govnih.gov

Activation of this synaptosomal PKCε with a specific activating peptide enhances mitochondrial respiration. nih.govnih.gov This is evidenced by an increased rate of oxygen consumption in the presence of substrates for mitochondrial respiratory chain complexes I, II, and IV. nih.govscilit.com Furthermore, PKCε activation leads to altered phosphorylation of mitochondrial respiratory chain proteins, including an increased phosphorylation of a subunit of complex I and cytochrome oxidase IV, and a decreased phosphorylation of a protein in complex III. nih.govnih.gov These changes are associated with an increased mitochondrial membrane potential and decreased production of reactive oxygen species, collectively contributing to improved mitochondrial function and neuroprotection. nih.govnih.gov

| Parameter | Effect of PKCε Activation | Significance | Reference |

|---|---|---|---|

| Oxygen Consumption (Complexes I, II, IV) | Increased | Enhanced mitochondrial respiratory capacity | nih.govscilit.com |

| Phosphorylation of Complex I Subunit | Increased | Modulation of electron transport chain activity | nih.govnih.gov |

| Phosphorylation of Complex III Protein | Decreased | Modulation of electron transport chain activity | nih.govnih.gov |

| Phosphorylation of COX IV | Increased | Modulation of electron transport chain activity | nih.govnih.gov |

| Mitochondrial Membrane Potential | Increased | Improved mitochondrial health and function | nih.govnih.gov |

| Hydrogen Peroxide Production | Decreased | Reduced oxidative stress | nih.govnih.gov |

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity and excitotoxicity. nih.govmdpi.com The neuroprotective signaling of PKCε has been linked to the modulation of NMDA receptor function. nih.govnih.gov Some evidence suggests that NMDA receptors may act as downstream targets of PKCε in the context of neuroprotection. nih.gov While synaptic NMDA receptors are generally associated with pro-survival pathways, extrasynaptic NMDA receptors are often linked to excitotoxic cell death. d-nb.info The interplay between PKCε and NMDA receptors is complex and likely involves the regulation of receptor activity or downstream signaling pathways that determine cell fate.

Involvement in Neurodegenerative Pathologies (e.g., Alzheimer's Disease)

The dysregulation of PKC signaling has been strongly implicated in the neurodegenerative cascades of Alzheimer's disease. Research into PKCε and the specific peptide PKCepsilon (85-92) has unveiled multifaceted roles in mitigating the key pathological hallmarks of the disease.

One of the primary pathological features of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. biomedres.usnih.gov Studies have demonstrated that the downregulation of PKCε can reduce the immunoreactivity of PHF-I and ALZ-50, which are markers for phosphorylated tau. nih.gov This suggests a regulatory role for PKCε in the phosphorylation processes of tau. Furthermore, both PKCα and PKCε isoforms are involved in maintaining the steady-state levels of tau protein. nih.govnih.gov The activation of PKC has been shown in preclinical studies to decrease tau phosphorylation by inhibiting key kinases such as glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). nih.gov

Table 1: Impact of PKCε Modulation on Tau Pathology

| Modulation of PKCε | Effect on Tau Phosphorylation Markers | Impact on Tau Steady-State Levels |

|---|---|---|

| Downregulation | Reduction in PHF-I and ALZ-50 immunoreactivity nih.gov | Decrease in phosphate-independent anti-tau antibody immunoreactivity nih.gov |

Neuroinflammation, primarily driven by the activation of microglial cells, is a critical component in the progression of Alzheimer's disease. bio-rad-antibodies.com Activated microglia can release pro-inflammatory cytokines, which contribute to neuronal damage. mdpi.com Research has indicated that the activation of PKC can modulate the activity of microglia and decrease the release of these harmful pro-inflammatory cytokines. nih.gov This action helps to lessen the neuroinflammatory environment in the brain. nih.gov Specifically, the PKCδ isoform has been identified as a potential therapeutic target for controlling microglia-mediated neuroinflammation in Alzheimer's disease. nih.gov

Proper neuronal communication is heavily dependent on the correct functioning of ion channels, such as potassium (K+) channels. nih.gov In Alzheimer's disease, the dysfunction of these channels is a known issue. nih.gov Studies have shown that activating PKC can help restore the function of K+ channels in cells from Alzheimer's patients, which could lead to improved signaling between neurons. nih.gov Dysfunctional K+ channels can cause neurons to fire excessively, a state known as hyperexcitability, which is linked to neurodegeneration. nih.govmdpi.com By restoring the function of these channels, PKC activation may help maintain a healthy level of neuronal activity. nih.gov

Maintaining a stable balance of calcium ions within neurons is vital for their health and function. mdpi.com In Alzheimer's disease, this delicate balance is disrupted, leading to an excess of calcium inside the neurons. mdpi.com This overload of calcium can set off a chain of events that damages and ultimately kills the neurons. mdpi.comnih.gov PKC plays a role in the regulation of these calcium levels. mdpi.com By activating PKC, it may be possible to help maintain this crucial balance, thereby protecting neurons from the damaging effects of excitotoxicity, a process that is linked to neurodegeneration in Alzheimer's disease. mdpi.com

Mitochondria, the energy powerhouses of cells, are essential for neuronal survival and function. frontiersin.org In Alzheimer's disease, mitochondrial dysfunction is a key pathological feature, leading to reduced energy production and increased oxidative stress. nih.govfrontiersin.org PKC signaling pathways play a role in regulating mitochondrial function, including the processes of mitochondrial fission and fusion, which are critical for maintaining mitochondrial health. nih.gov Dysregulated PKC activity in Alzheimer's disease can lead to excessive mitochondrial fragmentation and impaired energy metabolism. nih.gov Specifically, PKC influences key enzymes involved in energy production, such as pyruvate (B1213749) dehydrogenase and cytochrome c oxidase. nih.gov

Table 2: Role of PKC in Mitochondrial Function in the Context of Alzheimer's Disease

| PKC-Mediated Process | Impact on Mitochondrial Function | Relevance to Alzheimer's Disease |

|---|---|---|

| Phosphorylation of Drp1 | Promotes mitochondrial fission nih.gov | Excessive mitochondrial fragmentation is observed in AD nih.gov |

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. frontiersin.orgfrontiersin.org In Alzheimer's disease, synaptic dysfunction is an early and critical event. nih.govfrontiersin.org The PKCα and PKCε isoforms are involved in the regulation of synaptic plasticity and the release of neurotransmitters. nih.govmdpi.com Their dysregulation contributes to the synaptic deficits observed in the disease. nih.govmdpi.com PKCε, in particular, has been shown to have an inhibitory role in the development of dendritic spines, the small protrusions on dendrites that receive most excitatory synapses, during a specific developmental window. nih.gov Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, is a key mechanism of synaptic plasticity. elifesciences.orgplos.org Studies have shown that PKC activation is involved in the molecular cascades that underlie LTP. mdpi.com

Role in Behavioral Responses and Neurological Disorders

Protein kinase C epsilon (PKCε), a member of the novel PKC subfamily, and its related peptide fragments, such as PKCepsilon (85-92), are pivotal in a variety of neurological functions and are implicated in several pathological states. Their influence extends from modulating consumption behaviors and anxiety to playing roles in memory, seizure activity, neuroprotection, and developmental disorders.

Modulation of Alcohol Consumption

PKCε signaling is a significant factor in the neurobiology of alcohol consumption. Research indicates that this enzyme is crucial for regulating ethanol (B145695) intake and preference. Mice genetically engineered to lack PKCε (knockout mice) consistently demonstrate markedly reduced ethanol consumption and preference compared to their wild-type counterparts. nih.govnih.gov They also exhibit a heightened aversion to alcohol and are more sensitive to its intoxicating effects, suggesting that PKCε plays a role in the development of acute functional tolerance. nih.gov

The amygdala, a brain region central to emotion and motivation, has been identified as a key site for PKCε's influence on drinking behavior. Localized reduction (knockdown) of PKCε specifically in the amygdala has been shown to decrease voluntary ethanol consumption. nih.gov Further studies have utilized peptide inhibitors of PKCε, such as Tat-εV1-2, to probe these mechanisms. When these inhibitory peptides are delivered directly into brain regions associated with reward and addiction, like the central nucleus of the amygdala (CeA) and the nucleus accumbens (NAc), they effectively reduce binge-like alcohol intake in animal models. nih.govescholarship.org This suggests that inhibiting the specific interactions or translocation of PKCε within these critical brain circuits can directly impact the motivation to consume alcohol.

The mechanism behind this modulation involves complex signaling cascades. PKCε influences the function of various neurotransmitter systems, including the GABAergic system. Ethanol's effects on GABA release in the amygdala, which promotes further alcohol self-administration, have been shown to be dependent on PKCε. nih.gov Additionally, PKCε interacts with signaling pathways involving metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5, which are also known to modulate alcohol consumption. nih.gov

| Model/Method | Brain Region | Key Finding | Reference |

|---|---|---|---|

| PKCε Knockout Mice | Systemic | Reduced ethanol consumption and preference; increased sensitivity to intoxication. | nih.gov |

| PKCε Knockdown | Amygdala | Reduced voluntary ethanol consumption. | nih.gov |

| PKCε Inhibitor Peptide (Tat-εV1-2) | Central Nucleus of the Amygdala (CeA) | Reduced binge alcohol intake. | nih.gov |

| PKCε Inhibitor Peptide (Tat-εV1-2) | Nucleus Accumbens (NAc) | Reduced binge alcohol intake. | escholarship.org |

Regulation of Anxiety-Related Behaviors

PKCε is deeply involved in the neural circuits that govern anxiety and stress responses. Studies using PKCε null mutant mice have revealed a distinct phenotype characterized by reduced anxiety-like behavior. nih.gov These mice also show lower levels of circulating stress hormones, such as corticosterone (B1669441) and adrenocorticotrophic hormone (ACTH), indicating a dampened physiological response to stress. nih.gov

Furthermore, PKCε signaling in the amygdala has been found to regulate the expression of corticotropin-releasing factor (CRF), a key peptide in the stress response cascade. PKCε null mice have diminished levels of both CRF messenger RNA and peptide in the amygdala. nih.gov In cultured amygdala neurons, activating PKCε increases CRF levels, while reducing PKCε expression blocks stimulated increases in CRF. nih.gov This evidence points to a novel mechanism where PKCε controls anxiety-like behavior by directly influencing the CRF system within the amygdala, making it a potential target for the development of new anxiolytic therapies. nih.govnih.gov While specific studies on the direct role of the PKCepsilon (85-92) peptide in anxiety are limited, the broader function of the PKCε enzyme clearly indicates its importance in this domain.

| Model/Method | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| PKCε Knockout Mice | Reduced anxiety-like behavior and lower stress hormone levels. | Increased sensitivity of GABA(A) receptors to neurosteroids. | nih.gov |

| PKCε Knockout Mice | Reduced CRF mRNA and peptide in the amygdala. | PKCε regulates CRF expression in the amygdala. | nih.gov |

| Primary Amygdala Neurons | PKCε activation increases CRF levels. | Direct modulation of the CRF system. | nih.gov |

Involvement in Recognition Memory

The activation of PKCε is an essential molecular step for the formation and consolidation of recognition memory. nih.gov This form of memory allows for the identification of previously encountered objects, events, or individuals. Research using specific peptide modulators of PKCε has provided direct evidence for its role in this cognitive function.

The use of a PKCε-selective inhibitory peptide, ɛV1-2, has been shown to significantly impair recognition memory in rats. nih.govresearchgate.net This impairment occurs whether the inhibitor is administered before or after the learning phase, indicating a role in both the acquisition and consolidation of memories. researchgate.net Conversely, a PKCε-selective activator peptide, ψɛRACK, which corresponds to the amino acid sequence 85-92 (HDAPIGYD) of PKCε, has been used to probe the downstream signaling pathways. nih.govplos.org Activation of PKCε with ψɛRACK in hippocampal tissue leads to the time-dependent phosphorylation of downstream targets like MARCKS and the subsequent activation of the Src, Raf, and ERK1/2 signaling cascade. nih.govresearchgate.net The inhibitor peptide ɛV1-2 blocks the basal activity of this entire pathway. nih.govresearchgate.net

These findings collectively provide strong evidence that PKCε activation is a necessary component of the molecular machinery underlying recognition memory. nih.gov The ability to modulate this pathway with specific peptides like ψɛRACK [PKCε (85-92)] and ɛV1-2 highlights the potential for developing targeted therapeutic agents for memory-related disorders. nih.govuth.gr

Mediation of Seizure Mechanisms

The role of Protein Kinase C (PKC) in seizure activity is complex, with evidence suggesting both pro-convulsive and neuroprotective functions depending on the specific isoform and context. nih.gov Overactivation of PKC can promote seizures by enhancing the function of NMDA receptors and boosting the release of the excitatory neurotransmitter glutamate. nih.gov However, specific roles for the PKCε isoform are also emerging, particularly in the context of febrile seizures (FS).

Research suggests that PKCε may be involved in a neuroprotective pathway mediated by the cytokine Interleukin-1β (IL-1β). IL-1β can reduce neuronal excitability by inhibiting voltage-gated sodium channels, an effect that is potentiated by PKCε. In animal models of febrile seizures, the application of a PKCε inhibitor exacerbated the frequency and duration of seizures. This finding suggests that endogenous PKCε activity contributes to a protective mechanism that helps to limit seizure activity during fever-like conditions. While the direct involvement of the PKCepsilon (85-92) peptide has not been specifically investigated in seizure models, the function of the broader PKCε enzyme indicates its potential significance in the pathophysiology of epilepsy.

Estrogen-Mediated Neuroprotection

Estrogens, particularly 17β-estradiol (E2), are known to have significant neuroprotective properties against a variety of insults, including glutamate toxicity. nih.gov The signaling mechanisms underlying this protection are multifaceted, and research has identified a key role for the suppression of PKCε.

In studies using a hippocampal cell line, treatment with E2 was shown to protect cells from glutamate-induced death. nih.gov This neuroprotective effect was correlated with a reduction in the activity and membrane translocation of PKCε. nih.gov When cells were exposed to toxic levels of glutamate, membrane PKCε activity increased; subsequent treatment with E2 reversed this increase, corresponding with its protective action. nih.gov Furthermore, the general inhibition of PKC mimicked and even enhanced the neuroprotection afforded by E2, suggesting that downregulation of this pathway is a crucial component of estrogen's protective mechanism. nih.gov

These findings indicate that the neuroprotective effects of estrogens are, at least in part, mediated by the specific inhibition of PKCε activity. nih.gov Although studies have not yet focused on the specific role of the PKCepsilon (85-92) peptide in this process, the evidence strongly implicates the parent enzyme in mediating the beneficial effects of estrogen in the brain.

Pathological Relevance in Fragile X Syndrome

Fragile X Syndrome (FXS), a leading inherited cause of intellectual disability and autism, is caused by the silencing of the FMR1 gene and the subsequent loss of the fragile X mental retardation protein (FMRP). fraxa.org FMRP is an RNA-binding protein that regulates the translation of many other proteins important for synaptic function. Recent research has identified PKCε as one of the key gene products whose expression is altered in the absence of FMRP.

In mouse models of FXS (Fmr1 knockout mice), a significant suppression of PKCε expression is observed in critical brain regions associated with social and emotional behavior, such as the ventral hippocampal CA1 region. fraxa.org This deficit in PKCε is linked to downstream cellular abnormalities, including an increase in the surface expression of AMPA receptors, leading to neuronal hyperexcitability in the hippocampus. fraxa.org This hyperexcitability is thought to contribute to behavioral symptoms like hyper-anxiety and social deficits seen in the adult animals. fraxa.org

Notably, stimulating PKCε in these mice during a critical neonatal period using a selective activator was able to correct the AMPA receptor abnormality, normalize oxytocin (B344502) expression in the hypothalamus, and rescue the adult social and anxiety-related behavioral deficits in male mice. fraxa.org This suggests that the early developmental suppression of PKCε is a key pathological event in FXS and that targeting this pathway neonatally could be a viable therapeutic strategy. fraxa.org The specific involvement of the PKCepsilon (85-92) peptide has not been detailed, but the profound effects of modulating the full PKCε enzyme highlight its importance in the pathophysiology of Fragile X Syndrome.

Cardioprotective Mechanisms and Cardiac System Regulation

Protein Kinase C epsilon (PKCε), a member of the novel PKC family of serine/threonine kinases, is a critical signaling molecule in the heart. Its activation and translocation are central to a variety of cardiac processes, from acute responses to ischemic insults to long-term structural remodeling. The peptide PKCepsilon (85-92), a component of the pseudo-receptor for activated C-kinase (ψεRACK), acts as a selective activator of PKCε, making it an invaluable tool for elucidating the specific functions of this isozyme in cardiac physiology and pathology. nih.govahajournals.org

Ischemic preconditioning (IPC) is a powerful endogenous protective mechanism where brief, non-lethal episodes of ischemia and reperfusion protect the heart from a subsequent, more prolonged ischemic event. portlandpress.com A substantial body of evidence has established the activation of PKCε as a pivotal and indispensable event in mediating the cardioprotective effects of IPC. ahajournals.orgoup.comoup.com

During IPC, PKCε is selectively translocated from the cytosol to particulate fractions, including sarcolemmal membranes, mitochondria, and nuclei, a key step in its activation. oup.comnih.gov This selective activation is crucial, as measurements of total PKC activity often fail to detect these isozyme-specific changes. nih.gov The necessity of PKCε is highlighted by studies showing that its inhibition blocks the protective effects of preconditioning. oup.com Conversely, the administration of the PKCε-selective peptide activator, ψεRACK, which corresponds to the PKCepsilon (85-92) sequence, is sufficient to mimic the infarct-sparing effects of IPC, conferring significant protection against ischemia/reperfusion (I/R) injury in various animal models. oup.comphysiology.orgahajournals.org This demonstrates that recruitment of PKCε is both a necessary and sufficient step to confer cardioprotection. ahajournals.org

The protective signaling cascade initiated by PKCε is complex, involving the formation of specific multi-protein signaling modules. For instance, PKCε forms a functional signaling module with Lck, a Src family tyrosine kinase, and the assembly of this complex is an obligatory step for the manifestation of a cardioprotective phenotype. nih.gov The mechanism extends beyond local ischemia, as remote ischemic preconditioning (RPC)—induced by brief ischemia in a distant organ—also protects the heart by activating myocardial PKCε through a neuronal and bradykinin-dependent pathway. oup.com

| Mechanism | Key Findings | Supporting Evidence |

|---|---|---|

| Activation & Translocation | IPC induces selective translocation of PKCε to cellular compartments like mitochondria. nih.govnih.gov | Studies in conscious rabbits show significant translocation of PKCε and η isoforms after IPC protocols. nih.gov |

| Mimicking IPC | The PKCε activator peptide ψεRACK [PKCepsilon (85-92)] mimics the protective effects of IPC. oup.comphysiology.orgahajournals.org | Administration of ψεRACK before ischemia reduces infarct size and improves post-ischemic recovery. physiology.orgahajournals.org |

| Signaling Modules | Formation of PKCε-Lck signaling modules is required for cardioprotection. nih.gov | Disruption of these modules abrogates the infarct-sparing effects of both IPC and transgenic PKCε activation. nih.gov |

| Remote Preconditioning | RPC activates myocardial PKCε via a neuronal and bradykinin-dependent pathway. oup.com | PKC inhibitors block the protective effects of RPC. oup.com |

Emerging evidence strongly suggests that the mitochondrion is a primary target for the cardioprotective actions of PKCε. portlandpress.com Upon activation, PKCε translocates to the mitochondria, where it orchestrates a pro-survival program by phosphorylating key mitochondrial proteins. portlandpress.comoup.com This interaction is crucial for preserving mitochondrial function and cellular energy balance, particularly under the stress of I/R.

Key mitochondrial targets of PKCε include:

Mitochondrial Permeability Transition Pore (MPTP): The opening of the MPTP is a critical event leading to cell death during reperfusion. PKCε physically interacts with MPTP components, including voltage-dependent anion channel (VDAC) and adenine (B156593) nucleotide translocase (ANT). nih.gov This interaction inhibits Ca2+-induced pore opening, thereby preventing necrotic cell death. portlandpress.comnih.gov

Electron Transport Chain: PKCε enhances mitochondrial respiration and ATP synthesis. It interacts with and phosphorylates cytochrome c oxidase subunit IV (COIV), a key component of the electron transport chain, leading to increased enzyme activity. portlandpress.comjst.go.jp This modulation of myocardial bioenergetics provides enhanced resistance to ischemic injury. portlandpress.com

Mitochondrial ATP-sensitive K+ (mitoKATP) Channels: The opening of these channels is a known cardioprotective mechanism, and PKCε has been proposed to potentiate their opening. portlandpress.comoup.com

Studies have shown that sustained, modest activation of PKCε blunts the pathophysiological responses to chronic hypoxia, maintaining mitochondrial ADP-dependent respiration, ATP production, and membrane potential that are otherwise attenuated. nih.gov Furthermore, proteomic analyses have identified several mitochondrial proteins involved in glucose and lipid metabolism as targets of PKCε phosphorylation during ischemic injury, suggesting that regulation of these metabolic pathways is a key component of its protective effect. jst.go.jp

While PKCα is more classically viewed as a primary regulator of myocardial contractility, with its inhibition generally improving contractile function, several lines of evidence implicate PKCε in the modulation of cardiac performance. jci.orgnih.govnih.gov The peptide apelin, one of the most potent endogenous stimulators of cardiac contractility, exerts its positive inotropic effect through the parallel and independent activation of PKCε and ERK1/2 signaling pathways. plos.org Apelin stimulation leads to the translocation of PKCε to the particulate fraction of cardiomyocytes, which is associated with increased contractility. plos.org

The mechanism may involve an increase in the sensitivity of myofilaments to calcium, a critical determinant of contractile force. plos.org Myosin light chain kinase (MLCK), a key enzyme that phosphorylates the myosin regulatory light chain to increase Ca2+ sensitivity, appears to be a downstream effector in the apelin-PKCε signaling pathway. plos.org

Furthermore, studies using transgenic models to modify PKCε activity underscore its importance in maintaining normal cardiac function. Selective inhibition of PKCε translocation can lead to impaired left ventricular fractional shortening, and at high levels of inhibition, a lethal dilated cardiomyopathy develops. ahajournals.orgahajournals.org This suggests PKCε signaling is essential for normal postnatal cardiac development and function. Conversely, mice with modest activation of PKCε via the ψεRACK peptide exhibit normal contractile function despite undergoing concentric ventricular remodeling. ahajournals.orgahajournals.org PKCε signaling can also acutely regulate cardiomyocyte function by modulating L-type Ca2+ channels. ahajournals.org

The protective effects of ischemic preconditioning can be mimicked by certain pharmacological agents, a phenomenon known as pharmacological preconditioning. Volatile anesthetics, such as isoflurane (B1672236) and xenon, have been shown to confer significant cardioprotection against I/R injury, and PKCε is a key mediator in this process. nih.govnih.govdiving-rov-specialists.com

Xenon preconditioning, administered in brief cycles prior to ischemia, significantly reduces myocardial infarct size. nih.govdiving-rov-specialists.com This protection is dependent on the activation of a pro-survival signaling cascade that involves PKCε. nih.govnih.gov Upstream activators of PKCε in this pathway include mitochondrial K(ATP) channels and the kinase PDK-1. nih.govamsterdamumc.nl

Similarly, isoflurane-induced cardioprotection is mediated, at least in part, by PKCε. nih.govimrpress.com Isoflurane pre-treatment leads to the translocation of PKCε to the mitochondria. plos.org There, it can phosphorylate and activate aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme that protects the heart by detoxifying cytotoxic aldehydes that accumulate during oxidative stress. plos.org However, the role of PKCε in isoflurane's effects may be nuanced; one study reported that while isoflurane reduced infarct size across a range of concentrations, the specific mechanism of PKCε phosphorylation and translocation was only evident at a low (0.4 MAC) concentration. nih.gov